2-chloro-6-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a chloro-fluoro-substituted aromatic ring connected via an ethyl linker to a pyrazole moiety bearing a thiophene group. The fluorine and chlorine substituents likely enhance metabolic stability and binding affinity, while the thiophene-pyrazole unit may contribute to π-π stacking interactions with biological targets.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS/c17-11-3-1-4-12(18)15(11)16(22)19-7-9-21-8-6-13(20-21)14-5-2-10-23-14/h1-6,8,10H,7,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJMJGXLUBWPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Pyrazole Moiety: The next step involves the introduction of the pyrazole moiety through a cyclization reaction. This can be achieved by reacting the intermediate with hydrazine derivatives.
Attachment of the Thiophene Group: The final step involves the attachment of the thiophene group through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene and pyrazole moieties can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring, while coupling reactions can result in the formation of more complex polycyclic structures.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs from
The compounds listed in share core structural features with the target molecule but differ in substituents and heterocyclic systems. Below is a comparative analysis:
Key Observations :
- Fluorinated substituents (as in 832674-08-5 and the target compound) are common in drug design to modulate pharmacokinetics, whereas bromine (955314-81-5) may enhance halogen bonding but reduce solubility.
Analogs from : Benzothiazole Derivatives
The compound N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (CAS 865544-83-8) shares a fluorinated benzamide scaffold but replaces the pyrazole-thiophene unit with a benzothiazole ring .
| Feature | Target Compound | 865544-83-8 |
|---|---|---|
| Heterocyclic System | Pyrazole-thiophene | Benzothiazole |
| Fluorination Pattern | 2-chloro-6-fluoro on benzamide | 3-fluoro on benzamide; 6-fluoro on benzothiazole |
| Linker | Ethyl chain | Direct conjugation (no flexible linker) |
Functional Implications :
- The benzothiazole in 865544-83-8 may confer stronger fluorescence properties, making it suitable for imaging applications, whereas the pyrazole-thiophene in the target compound could favor interactions with ATP-binding pockets in kinases.
- The ethyl linker in the target molecule may improve conformational flexibility, aiding in binding to larger active sites .
Biological Activity
The compound 2-chloro-6-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The IUPAC name of the compound highlights its complex structure, which includes a chloro and fluoro substituent on a benzamide backbone, linked to a thiophene and pyrazole moiety. The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets influence its pharmacological effects. Research indicates that the compound may modulate enzymatic pathways, leading to various therapeutic outcomes, particularly in oncology and virology contexts.
Biological Activity Overview
-
Antiviral Activity :
- The compound has shown promising results against HIV-1, demonstrating potent inhibitory effects at picomolar concentrations. Studies suggest that the 2-chloro and 6-fluoro substitutions enhance the compound's activity against both wild-type and mutant strains of HIV-1, making it a candidate for further development in antiviral therapies .
-
Anticancer Properties :
- Preliminary evaluations indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. The IC50 values suggest significant potency, comparable to established chemotherapeutics .
Study 1: Antiviral Efficacy
In a study exploring the efficacy of various compounds against HIV-1, 2-chloro-6-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide was found to inhibit viral replication effectively. The study involved:
- Cell Lines : HIV-infected human T-cells.
- Methodology : Viral load assays post-treatment with varying concentrations of the compound.
- Results : The compound exhibited an IC50 value significantly lower than many existing antiretroviral agents, indicating its potential as a therapeutic candidate.
Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia).
- Findings : The compound induced apoptosis in cancer cells, with flow cytometry revealing increased caspase activity indicative of programmed cell death.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction via caspase activation |
| U-937 | 10.38 | Cell cycle arrest and apoptosis |
Q & A
Q. What purification techniques are recommended for scaling up synthesis?
- Methodological Answer :
- Crystallization : Use ethanol/water mixtures for recrystallization to remove polar impurities.
- Flash Chromatography : Optimize solvent ratios (e.g., 3:7 ethyl acetate/hexane) for baseline separation of the product from starting materials .
- HPLC Prep : Employ reverse-phase columns for >99% purity, critical for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
